Product packaging for 2-(3-Methylbut-2-enyloxy)phenol(Cat. No.:CAS No. 132277-33-9)

2-(3-Methylbut-2-enyloxy)phenol

Cat. No.: B161463
CAS No.: 132277-33-9
M. Wt: 178.23 g/mol
InChI Key: YXUAHNWRAJLTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Methylbut-2-enyloxy)phenol is a phenolic compound featuring a prenyloxy chain, a structure often associated with bioactive natural products. This structural motif is found in compounds isolated from medicinal plants; for instance, related prenylated phenols and benzenoids have been identified in species like Zanthoxylum nitidum and are investigated for their anti-inflammatory potential through mechanisms such as the inhibition of neutrophil pro-inflammatory responses . The compound also serves as a valuable intermediate in organic synthesis. Chemical research demonstrates that ethers with a 3-methylbut-2-enyloxy group can undergo catalytic rearrangement to form prenylated phenols and dihydrobenzofuran derivatives , highlighting its utility in constructing complex molecular architectures. Research into similar compounds is extensive in natural product chemistry, such as in propolis, where diverse phenolics contribute to broad biological activities, underscoring the research interest in this chemical class . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B161463 2-(3-Methylbut-2-enyloxy)phenol CAS No. 132277-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbut-2-enoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUAHNWRAJLTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=CC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564632
Record name 2-[(3-Methylbut-2-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132277-33-9
Record name 2-[(3-Methylbut-2-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for 2 3 Methylbut 2 Enyloxy Phenol and Its Analogues

Direct Synthesis of 2-(3-Methylbut-2-enyloxy)phenol

The direct synthesis of this compound, an O-prenylated phenol (B47542), can be achieved through the Williamson ether synthesis. This classic method involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org In this specific case, catechol (1,2-dihydroxybenzene) would be treated with a base to form the phenoxide, which then undergoes nucleophilic substitution with prenyl bromide (1-bromo-3-methyl-2-butene).

The choice of base and solvent is crucial to favor O-alkylation over C-alkylation and to prevent side reactions. A milder base is generally preferred to deprotonate the phenolic hydroxyl group without promoting unwanted side reactions. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction mechanism. masterorganicchemistry.com

Synthesis of Related Prenylated Phenolic Structures

The synthesis of related prenylated phenolic structures encompasses a broader range of compounds where the prenyl group is attached to the phenolic ring, either through an oxygen atom (O-prenylation) or directly to a carbon atom (C-prenylation).

Friedel-Crafts-type reactions can be used to introduce a prenyl group directly onto the aromatic ring of a phenol. nih.gov This typically involves reacting the phenol with a prenylating agent, such as prenyl alcohol, in the presence of a Lewis acid catalyst. rsc.orgmdpi.com These reactions often lead to a mixture of ortho- and para-prenylated products, and the regioselectivity can be influenced by the substituents on the phenol ring and the reaction conditions. nih.gov

Other strategies for synthesizing C-prenylated phenols include the Claisen rearrangement of O-prenylated phenols, where an O-prenyl ether rearranges to a C-prenylated phenol upon heating. rsc.org Directed ortho-metalation (DoM) is another powerful technique that allows for site-specific functionalization of aromatic compounds, including the introduction of a prenyl group at the ortho position to a hydroxyl group. nih.govnih.gov

Prenylated Acetophenones (e.g., 2-(3-methylbut-2-enyloxy)acetophenone)

Prenylated acetophenones are key intermediates in the synthesis of many biologically active compounds. The synthesis of O-prenylated acetophenones generally involves the reaction of a hydroxyacetophenone with a prenyl halide. researchgate.net For instance, 2-(3-methylbut-2-enyloxy)acetophenone can be synthesized from 2'-hydroxyacetophenone (B8834) and prenyl bromide. researchgate.net The reaction conditions for such syntheses can vary, often employing a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the prenyl halide. Another approach involves the Claisen rearrangement of C-prenylated hydroxyacetophenones, though O-prenylation is often more direct. psu.edu The synthesis of acetophenones, in general, can be achieved through various methods, including the Friedel-Crafts acylation of a corresponding aromatic compound with acetyl chloride or by the oxidation of ethylbenzene (B125841) derivatives. chemicalbook.com A method for converting substituted 1-methyl-3,4-dihydroisoquinolines into 2-(2-acetamidoethyl)acetophenones has also been reported, highlighting diverse synthetic routes to acetophenone (B1666503) cores. orgsyn.org

Table 1: Synthesis of 2-(3-methylbut-2-enyloxy)acetophenone
Starting MaterialReagentSolvent/CatalystConditionsProductReference
2'-HydroxyacetophenonePrenyl bromideK₂CO₃ / Acetone (B3395972)Reflux2-(3-methylbut-2-enyloxy)acetophenone researchgate.netpsu.edu
2',4'-DihydroxyacetophenonePrenyl bromideK₂CO₃ / DMFNot specified1-(2-hydroxy-4-(3-methylbut-2-enyloxy)phenyl)ethanone psu.edu

Prenylated Benzaldehydes (e.g., 3-methoxy-4-(3-methylbut-2-enyloxy)benzaldehyde)

Similar to acetophenones, prenylated benzaldehydes are synthesized by the O-alkylation of corresponding hydroxybenzaldehydes. A prominent example is the synthesis of 3-methoxy-4-(3-methylbut-2-enyloxy)benzaldehyde from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). researchgate.net This reaction typically proceeds by treating vanillin with prenyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.netchemicalbook.com The synthesis is a straightforward Williamson ether synthesis. General methods for synthesizing benzaldehydes include the oxidation of benzyl (B1604629) alcohols. For example, m-methoxybenzyl alcohol can be oxidized to 3-methoxybenzaldehyde (B106831) using nitric acid in water. google.com

Table 2: Synthesis of Prenylated Benzaldehydes
Starting MaterialReagentSolvent/CatalystConditionsProductReference
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Prenyl bromideK₂CO₃ / DMFHeat3-methoxy-4-(3-methylbut-2-enyloxy)benzaldehyde researchgate.net
4-Hydroxy-3-methoxybenzaldehyde1-(bromomethyl)-4-nitrobenzenePyridine / Acetonitrile (B52724)Reflux, 24h3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde researchgate.net

Prenylated Chalcones

Prenylated chalcones, which are 1,3-diaryl-2-propen-1-one derivatives, are typically synthesized through the Claisen-Schmidt condensation of a prenylated acetophenone with a benzaldehyde (B42025) derivative. nih.gov The reaction is usually catalyzed by an acid or a base. nih.gov For instance, a prenylated chalcone (B49325) can be prepared by reacting a 2'-hydroxy-O-prenylacetophenone with a substituted benzaldehyde. researchgate.net The prenyl group can be located on either the A-ring (derived from the acetophenone) or the B-ring (derived from the benzaldehyde). The base-catalyzed aldol (B89426) condensation is a common method to produce chalcones in good yields. researchgate.net Various synthetic strategies for chalcones exist, including Suzuki coupling, Wittig olefination, and Friedel-Crafts acylation. The synthesis of chalcones bearing a 2-hydroxy-3-methyl-3-butenyl group has been achieved via the photooxygenation of a corresponding prenylated chalcone precursor. frontiersin.org

Prenylated Xanthone (B1684191) Derivatives

Xanthones are a class of heterocyclic compounds that can be functionalized with prenyl groups. The synthesis of prenylated xanthones can be challenging and sometimes involves the use of toxic reagents. nih.gov A common strategy involves the O-prenylation of a hydroxyxanthone precursor using prenyl bromide in an alkaline medium. nih.govnih.gov Microwave-assisted heating has been shown to dramatically reduce reaction times for these syntheses. nih.gov For example, 1-hydroxy-3-(3-methylbut-2-enyloxy)xanthone was synthesized from 1,3-dihydroxyxanthone and prenyl bromide under microwave irradiation. nih.gov Another approach involves the photooxygenation-reduction of ortho-prenylphenol precursors to yield ortho-(2-hydroxy-3-methylbut-3-enyl)phenol derivatives, which can be precursors to xanthone structures. researchgate.net Phytochemical studies have identified numerous naturally occurring prenylated xanthones from sources like Garcinia species. psu.edu

Prenylated Aurone (B1235358) Derivatives

Aurones are isomers of flavones, characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core. The synthesis of aurone derivatives can be achieved through several methods. One common pathway is the oxidative cyclization of 2'-hydroxychalcones. When a 2'-hydroxy-O-prenylchalcone is used as the starting material, a prenylated aurone can be formed. The presence of specific substituents on the chalcone can direct the cyclization to form either aurones or the isomeric flavanones. mdpi.com For example, electron-withdrawing groups on the B-ring of the chalcone favor the formation of aurones. mdpi.com Alternative syntheses include the annulation of ortho-bromo-phenols with ethynylbenzenes using a palladium catalyst, or a multi-step sequence involving a Fries rearrangement of a bromoacrylate ester followed by cyclization and a Suzuki-Miyaura coupling. mdpi.com

Prenylated Benzothiazepines

Benzothiazepines are seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to a thiazepine ring. A widely used method for preparing 2,3-dihydro-1,5-benzothiazepines involves the reaction of 2-aminothiophenol (B119425) with chalcones. nih.gov Therefore, prenylated chalcones, synthesized as described in section 3.3.3, serve as excellent precursors for prenylated benzothiazepines. researchgate.net The reaction is a Michael addition of the thiophenol to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization. nih.gov This reaction can be conducted under acidic or basic conditions. nih.gov For example, piperidine (B6355638) can be used to mediate the synthesis of prenylated chalcones, which are then cyclized with 2-aminothiophenol to form the corresponding 1,5-benzothiazepines. researchgate.net

Regioselective Chemical Transformations and Derivatization

Regioselectivity is a critical challenge in the chemical modification of phenolic compounds like this compound. The electron-donating nature of the hydroxyl and alkoxy groups activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Controlling the position of incoming substituents is crucial for synthesizing a specific desired isomer.

One of the key regioselective transformations is C-prenylation versus O-prenylation. While O-prenylation is achieved under standard Williamson ether synthesis conditions, C-prenylation often occurs under different conditions, such as thermal rearrangement (Claisen rearrangement) of the O-prenyl ether. Direct C-alkylation of phenols can be achieved, but it often leads to a mixture of ortho and para products, as well as O-alkylation byproducts. nih.gov To achieve regioselective ortho-prenylation, strategies using ortho-quinone methides have been developed, which offer greater generality and flexibility. nih.gov

In enzymatic reactions, high regioselectivity can be achieved. Enzymes involved in the biosynthesis of biarylic secondary metabolites can control the outcome of phenol coupling reactions, which in non-enzymatic synthesis often lead to several regioisomeric products. rsc.org While this field is still developing, it offers a potential route for highly selective transformations. rsc.org For polyhydroxylated aromatic compounds, selective protection of certain hydroxyl groups is a common strategy to direct subsequent reactions to a specific, unprotected site on the molecule. nih.gov

Claisen Rearrangement for C-Prenylated Isomers

The Claisen rearrangement is a powerful and well-established method for the C-alkylation of phenols, proceeding through a nih.govnih.gov-sigmatropic rearrangement of an allyl phenyl ether. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of this compound, this reaction provides a direct route to its C-prenylated isomers.

When this compound is heated, it undergoes a Claisen rearrangement to yield C-prenylated phenols. wikipedia.orgrsc.org The reaction typically proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. wikipedia.org The initial product is an ortho-prenylated phenol, which can then undergo further rearrangement to a para-isomer, especially if the ortho positions are blocked. organic-chemistry.org The regioselectivity of the rearrangement can be influenced by the presence of substituents on the aromatic ring. wikipedia.org For instance, electron-donating groups tend to favor para-substitution, while electron-withdrawing groups direct the incoming prenyl group to the ortho position. wikipedia.org

A notable example is the thermal rearrangement of feniculin, 1-(3-methylbut-2-enyloxy)-4-prop-1-enylbenzene, which at 153°C undergoes a Claisen rearrangement to form the corresponding 1,1-dimethylallylphenol. rsc.org This intermediate can then isomerize to the 1,2-dimethylallylphenol. rsc.org The synthesis of novel prenylated quinone derivatives has also been achieved using consecutive Claisen rearrangements, demonstrating high chemo- and regioselectivity. nih.gov

The general transformation can be summarized as follows:

Starting MaterialReaction ConditionsProduct(s)
Allyl phenyl etherHeato-Allylphenol
This compoundHeatC-Prenylated phenol isomers
Feniculin153°C1,1-Dimethylallylphenol, 1,2-Dimethylallylphenol

Application of Schenck Ene Reaction to Ortho-Prenylphenol Precursors

The Schenck ene reaction is a photooxygenation process that utilizes singlet oxygen to introduce a hydroperoxy group onto an alkene, resulting in the formation of an allylic hydroperoxide. wikipedia.orgdocumentsdelivered.com This reaction has found application in the synthesis of analogues of this compound, particularly for the modification of the prenyl side chain. researchgate.net

When applied to ortho-prenylphenol precursors, the Schenck ene reaction leads to the oxidation of the prenyl side chain. researchgate.net The regioselectivity of this reaction is influenced by a stabilizing interaction between the phenolic hydrogen, ortho to the prenyl group, and the perepoxide intermediate. researchgate.net This interaction favors the formation of the 2-hydroperoxy-3-methylbut-3-enyl derivative as the major product over the 3-hydroperoxy-3-methylbut-1-enyl derivative. researchgate.net

The resulting hydroperoxides are versatile intermediates that can be subsequently reduced to the corresponding allylic alcohols or can eliminate to form unsaturated carbonyl compounds. wikipedia.org This strategy has been successfully employed in the synthesis of various natural products and their analogues. researchgate.net For example, a series of analogues possessing a hydroxyisoprenyl structure were synthesized from prenylated dihydroxyacetophenones via the Schenck ene reaction. researchgate.net

A general representation of the Schenck ene reaction on an ortho-prenylphenol is shown below:

SubstrateReagentsMajor Product
ortho-Prenylphenol derivativeSinglet oxygen (¹O₂)2-Hydroperoxy-3-methylbut-3-enyl derivative
Prenylated dihydroxyacetophenonesSinglet oxygen (¹O₂)2-Hydroperoxy-3-methylbut-3-enyl derivatives

Halide Intermediate Transformations (Cyano, Carboxyl, Aminoacyl Introduction)

Halogenated derivatives of this compound serve as versatile intermediates for the introduction of various functional groups, including cyano, carboxyl, and aminoacyl moieties. These transformations significantly expand the structural diversity of the parent compound, allowing for the synthesis of a wide range of analogues.

The introduction of a cyano group can be achieved through nucleophilic substitution of a halide, often catalyzed by a transition metal. For example, 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile has been synthesized in a two-step process involving the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol, followed by demethylation. mdpi.com

Carboxyl groups can be introduced through various methods, including the carboxylation of an organometallic intermediate derived from the corresponding halide. The resulting carboxylic acids are valuable for further derivatization.

The introduction of aminoacyl groups can be accomplished by reacting the halide intermediate with an appropriate amine or amino acid derivative. For instance, 3-(4-aminophenoxy)-phenol has been synthesized from p-fluoronitrobenzene and resorcinol (B1680541), followed by reduction. mdpi.com This amino-functionalized phenol can then be acylated to introduce the desired aminoacyl group.

Grignard Reagent Strategies

Grignard reagents (RMgX) are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. libretexts.org In the context of this compound and its analogues, Grignard reagents can be utilized in several ways to introduce new substituents onto the aromatic ring or to modify existing functional groups.

One common strategy involves the reaction of a Grignard reagent with a carbonyl compound. For example, the addition of a Grignard reagent to an aldehyde or ketone precursor can generate a secondary or tertiary alcohol, respectively. libretexts.org This approach was used in the synthesis of an intermediate alcohol from 4-(3-methoxyphenoxy)benzaldehyde. mdpi.com

Furthermore, Grignard reagents can be prepared from aryl halides and subsequently reacted with various electrophiles to introduce a wide range of functional groups. googleapis.com The direct oxidation of aryl Grignard reagents using compressed air in a continuous flow system has been developed as an economical and green method for the preparation of phenols. nih.gov This method tolerates a broad range of functional groups. nih.gov

A practical and scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives was developed via the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. nih.gov

Selective Protection/Deprotection Strategies of Hydroxyls

In the synthesis of complex molecules containing multiple hydroxyl groups, such as polyphenolic compounds, selective protection and deprotection are crucial steps to ensure that reactions occur at the desired positions. nih.govresearchgate.net Various protecting groups are available for hydroxyls, each with its own specific conditions for introduction and removal. creative-peptides.comhighfine.comlibretexts.org

Common protecting groups for phenolic hydroxyls include ethers (e.g., benzyl, p-methoxybenzyl) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337), tert-butyldimethylsilyl). highfine.commasterorganicchemistry.com The choice of protecting group depends on the stability required for subsequent reaction steps and the ease of removal without affecting other parts of the molecule. libretexts.org

For instance, benzyl (Bn) ethers are stable under a wide range of conditions but can be readily removed by catalytic hydrogenation. highfine.com p-Methoxybenzyl (PMB) ethers are similar but can also be removed oxidatively with reagents like DDQ, allowing for selective deprotection in the presence of benzyl ethers. highfine.com Silyl ethers are particularly useful due to their varying steric bulk and lability towards fluoride (B91410) ions or acidic conditions. highfine.commasterorganicchemistry.com

The differential protection of hydroxyl groups in dihydroxy aromatics like resorcinol can be challenging but is essential for regioselective functionalization. nih.govresearchgate.net For example, mono-protection of resorcinol followed by further synthetic manipulations allows for the preparation of ortho-prenylated phenols with differentially protected hydroxyls. nih.gov

Protecting GroupIntroduction Reagent(s)Deprotection Condition(s)
Benzyl (Bn)Benzyl bromide (BnBr), BaseH₂, Pd/C
p-Methoxybenzyl (PMB)PMB-Cl, BaseDDQ or TFA
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTBAF or mild acid
Methoxymethyl (MOM)MOM-Cl, BaseAcid
Tetrahydropyranyl (THP)Dihydropyran, Acid catalystAcid

Structure Activity Relationship Sar Studies of 2 3 Methylbut 2 Enyloxy Phenol Analogues

Impact of Prenyl Group Position and Configuration on Biological Activity

The prenyl group's position and configuration are determinant factors for the biological activity of phenolic compounds. Prenylation, the attachment of a prenyl group, enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes and interact with cellular targets. nih.govgoogle.com C-prenylation is reportedly more common than O-prenylation. researchgate.net

Studies on prenylated flavonoids demonstrate the critical nature of the prenyl group's location. For instance, in isoflavones, a prenyl chain at the C-6 position of ring A can confer high antibacterial activity, whereas an identical chain at the C-8 position may result in no activity. nih.gov Similarly, for flavonoids to exhibit osteogenic activity, C-8 prenylation appears to be favorable, while C-6 prenylation may suppress it. tandfonline.com In the context of neuroprotection, the presence of a prenyl group at the C-3 position of flavones and flavanones was found to be essential for their protective effects against nitrosative stress-mediated cell death. nih.gov

The number of prenyl groups also plays a significant role. Research on prenylated phenols from Morus alba indicates that cytotoxicity increases with a greater number of prenyl side chains. nih.gov A systematic investigation into 106 prenylated (iso)flavonoids revealed that di-prenylated compounds were generally more active against methicillin-resistant Staphylococcus aureus (MRSA) than mono-prenylated ones. wur.nl

Modifications to the prenyl chain itself, such as hydroxylation, can reduce cytotoxicity. nih.gov The type of prenyl-like group—such as isoprenyl, geranyl, or the more hydrophobic farnesyl group—can also modulate cytotoxic activity by affecting interactions with cellular proteins. tandfonline.com

Correlation between Phenolic Moiety Substitution Patterns and Efficacy

The substitution pattern on the phenolic ring is as crucial as the prenyl group in defining the biological activity of these analogues. The number and position of hydroxyl groups are particularly important for antioxidant activity. nih.gov

In a study of phenolic analogues of antiestrogenic benzopyrans, the introduction of a hydroxyl group at the C-7 position was found to enhance receptor affinity without altering its antagonist action. nih.gov Further substitution on the 2-phenyl ring potentiated both receptor affinity and antagonist activity. nih.gov This highlights that specific hydroxylation patterns can significantly improve the interaction with biological targets.

The relative position of hydroxyl groups on the phenol (B47542) ring can dictate the compound's mechanism of action. For example, o- and p-diphenols, which are readily converted into quinones, tend to act as free radical scavengers. csic.es In contrast, m-diphenols, which are not easily converted to quinones, often exhibit carbonyl-scavenging abilities. csic.es The inhibitory effect of polyphenols on the formation of heterocyclic aromatic amines is strongly influenced by the quantity and position of hydroxyl groups, with a meta-hydroxyl group in the aromatic ring showing a stronger effect. nih.gov However, the presence of other substituents or an excessive number of hydroxyl groups can sometimes diminish this inhibitory effect. nih.gov

SAR for Antifungal Activities of Prenylated Chalcones

Chalcones, characterized by an α,β-unsaturated keto group, are known for a wide range of biological activities, including antifungal effects. nih.gov The antifungal potency of prenylated chalcones is highly dependent on the substitution patterns of their aromatic rings.

A study involving the synthesis of 16 novel prenylated chalcones and their evaluation against Sclerotium rolfsii and Fusarium oxysporum provided specific SAR insights. nih.govresearchgate.net The compound 2'-hydroxy-4-benzyloxy-5'-O-prenylchalcone (5P) demonstrated the highest activity against both fungal species. nih.govresearchgate.net This suggests that the combination of a hydroxyl group at the 2'-position, a bulky benzyloxy group at the 4-position, and an O-prenyl group at the 5'-position is highly favorable for antifungal efficacy.

The data below summarizes the antifungal activity of selected prenylated chalcones from the study.

CompoundSubstituent on Benzaldehyde (B42025) RingED₅₀ (mg/L) vs S. rolfsiiED₅₀ (mg/L) vs F. oxysporum
5AUnsubstituted101.35112.54
5C4-Chloro65.2178.92
5G4-Methoxy95.43105.67
5P4-Benzyloxy25.0231.87

Data sourced from Green synthesis, structure–activity relationships, in silico molecular docking, and antifungal activities of novel prenylated chalcones. nih.govresearchgate.net

Other studies have shown that chalcones with trifluoromethoxy (-OCF₃) groups are more effective antimicrobials than those with trifluoromethyl (-CF₃) groups. mdpi.com The presence of a heteroaromatic scaffold, such as an indole (B1671886) ring, attached to the olefinic carbon also significantly boosts activity. mdpi.com

SAR for Bioactivities of Prenylated Xanthones

Xanthones are a class of heterocyclic compounds whose biological activities are significantly modulated by hydroxylation and prenylation. nih.gov The antitumor activity of prenylated xanthones is substantially influenced by the number and position of attached hydroxyl and prenyl groups. nih.gov A hydroxyl group positioned ortho to the xanthone's carbonyl function is a key contributor to cytotoxicity. nih.gov

For antibacterial activity, SAR studies suggest that C-1, C-3, C-6, and C-8 are key positions on the xanthone (B1684191) core. mdpi.com Specifically, prenylation at C-8 and hydroxylation at C-6 appear optimal for enhancing antibacterial effects. mdpi.com In contrast, for antioxidant activity, a 1,3,6-trihydroxy substitution pattern enhances efficacy, while prenylation at C-2 may have little role, and prenylation at C-4 could even be detrimental. mdpi.com

Antimycobacterial studies on xanthones from Garcinia mangostana revealed that strong activity against Mycobacterium tuberculosis requires tri- or tetra-oxygenated xanthone scaffolds bearing two C5 units (prenyl groups) or one prenyl and one modified prenyl group. researchgate.net Compounds like α-mangostin, β-mangostin, and garcinone B, which fit this structural profile, showed potent inhibitory effects. researchgate.net

General SAR Principles Derived from Related Prenylated Flavonoids and Phenols

Several general principles can be derived from SAR studies of prenylated flavonoids and phenols. The addition of a prenyl group is a recurring strategy in nature to enhance biological activity, largely by increasing lipophilicity and improving interaction with biological membranes. google.comwur.nl

Key SAR principles include:

Increased Lipophilicity: Prenylation increases the hydrophobic character of a compound, which often leads to enhanced bioavailability and better partitioning to biological targets like cell membranes. nih.govnih.gov

Positional Importance: The specific location of the prenyl group is often more critical than its mere presence. As seen in flavonoids, attachment at C-6 versus C-8 can completely alter the antimicrobial or osteogenic activity profile. nih.govtandfonline.com

Role of Hydroxylation: The number and position of hydroxyl groups on the phenolic rings are fundamental to activity. nih.gov For antioxidant effects, specific hydroxylation patterns are key, while for receptor binding or enzyme inhibition, a hydroxyl group can act as a crucial hydrogen bond donor. nih.govnih.gov

Influence of Multiple Prenylations: In many cases, di-prenylated compounds show greater activity than mono-prenylated ones, suggesting that increased lipophilicity and a larger surface area for hydrophobic interactions can be beneficial. wur.nl

Combined Effects: The ultimate biological activity arises from a combination of factors, including the prenyl group's position, modifications to the prenyl chain, and the substitution pattern (e.g., hydroxyl, methoxy (B1213986) groups) on the aromatic rings. nih.govnih.gov

For example, studies comparing prenylated catechols and quinols to their non-prenylated parent compounds found that the prenylated versions had superior antioxidant activity in both DPPH and lipid peroxidation assays. researchgate.net This underscores the general principle that prenylation often serves to potentiate the intrinsic activity of the parent phenolic scaffold.

Computational Chemistry and in Silico Investigations of 2 3 Methylbut 2 Enyloxy Phenol

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

Ligand-Protein Interactions

In the context of investigating the potential antifungal activity of 2-(3-methylbut-2-enyloxy)phenol, molecular docking would be used to simulate its interaction with key fungal proteins. The process involves preparing the 3D structure of the ligand (this compound) and the target protein, followed by a docking algorithm that samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

These simulations can reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies could target essential fungal gene products like:

EF1α (Elongation Factor 1-alpha): A vital protein in the fungal translation machinery.

RPB2 (RNA Polymerase II second largest subunit): A critical component of the enzyme responsible for transcribing protein-coding genes.

FoCut5a: A cutinase enzyme that can be a virulence factor in pathogenic fungi.

The analysis would identify the key amino acid residues in the binding pocket that interact with the phenol (B47542) group, the ether linkage, and the methylbutenyl side chain of the compound.

Illustrative Example of Ligand-Protein Interaction Data:

Interaction TypeLigand Atom/GroupProtein Residue (Example)Distance (Å)
Hydrogen BondPhenolic Hydroxyl (-OH)ASP 2102.1
HydrophobicMethylbutenyl ChainLEU 1543.5
HydrophobicMethylbutenyl ChainILE 1983.8
Pi-AlkylBenzene (B151609) RingPRO 2094.2

Note: This table is a hypothetical representation of the type of data generated from a molecular docking study.

Binding Energy Analysis

A critical output of molecular docking simulations is the binding energy, which is an estimation of the binding affinity between the ligand and the protein. It is typically expressed in kcal/mol, with more negative values indicating a more stable and favorable interaction. The binding energy is calculated by a scoring function that considers various energetic components, including intermolecular forces and the energy required to desolvate the molecules.

A lower binding energy for this compound when docked with a fungal protein like EF1α or RPB2 would suggest a stronger, more stable binding, implying a higher potential for inhibitory activity. This analysis is crucial for ranking and comparing the potential efficacy of different compounds before undertaking laboratory synthesis and testing.

Illustrative Example of Binding Energy Data:

Target ProteinLigandBinding Energy (kcal/mol)
Fungal EF1αThis compound-7.2
Fungal RPB2This compound-6.8
Fungal FoCut5aThis compound-5.9

Note: This table presents hypothetical binding energy values to illustrate the output of such an analysis.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model and compute the properties of molecules. These methods provide detailed information about the electronic structure and energetics of a compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For this compound, DFT calculations would be employed to optimize its three-dimensional geometry, resulting in the most stable (lowest energy) conformation.

This optimized structure is the foundation for calculating a wide range of molecular properties, including electrostatic potential maps, which visualize the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such information is invaluable for understanding how the molecule will interact with other molecules, including biological receptors.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, calculating this energy gap would provide insight into its potential reactivity in biological systems. The distribution of the HOMO and LUMO across the molecular structure can also indicate the likely sites for chemical reactions.

Illustrative Example of HOMO-LUMO Energy Data:

ParameterEnergy Value (eV)
HOMO Energy-5.87
LUMO Energy-0.92
HOMO-LUMO Gap (ΔE)4.95

Note: This table contains representative theoretical values for a phenolic compound, calculated using DFT.

Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly using DFT, can accurately predict various spectroscopic properties of a molecule before it is synthesized or isolated. One of the most common applications is the prediction of vibrational wavenumbers, which correspond to the frequencies of molecular vibrations. These predicted frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure.

By calculating the vibrational spectrum of this compound, researchers can assign specific vibrational modes to different parts of the molecule, such as the stretching of the phenolic O-H bond, the C-O-C ether linkage, and the vibrations of the aromatic ring and the alkenyl side chain. This provides a theoretical benchmark that aids in the interpretation of experimental spectroscopic results.

Illustrative Example of Predicted vs. Experimental Vibrational Wavenumbers:

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H StretchPhenolic -OH35503545
C-H Stretch (Aromatic)Benzene Ring30503048
C=C StretchAlkenyl Chain16701675
C-O-C StretchEther Linkage12401238

Note: This table is a hypothetical comparison to demonstrate the correlation between theoretical predictions and experimental data.

First-Order Hyperpolarizability Calculations

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule to an applied electric field. While specific experimental or computational studies on the first-order hyperpolarizability of this compound are not prominently available in the reviewed literature, its NLO properties can be reliably predicted using well-established quantum chemical methods.

Density Functional Theory (DFT) is the most common computational approach for calculating hyperpolarizability. nih.gov The methodology involves optimizing the molecule's geometry and then computing its electronic properties in the presence of an electric field. Functionals such as B3LYP or CAM-B3LYP are frequently used in combination with Pople-style basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational cost. researchgate.netnih.govmdpi.com The calculation yields the individual tensor components of β, from which the total (or static) first-order hyperpolarizability (β_tot_) is derived. This value indicates the molecule's potential for applications such as second-harmonic generation (SHG). For comparison, these results are often benchmarked against a standard NLO molecule like urea. mdpi.com

The calculation would provide the dipole moment (μ) and the components of the polarizability (α) and first-order hyperpolarizability (β). An illustrative table of what such calculated values would look like for this compound is presented below.

Table 1: Illustrative DFT-Calculated NLO Properties for this compound Note: The following values are hypothetical examples based on typical DFT outputs for similar phenolic compounds and are for illustrative purposes only, as specific calculations for this compound were not found in the reviewed literature.

PropertyComponentCalculated Value (a.u.)
Dipole Moment (μ)μ_x-1.58
μ_y0.95
μ_z-0.21
μ_total 1.86 D
Polarizability (α)α_xx150.3
α_yy125.8
α_zz55.1
α_total 110.4 x 10-24 esu
First-Order Hyperpolarizability (β)β_vec15.2 x 10-30 esu
β_total 25.9 x 10-30 esu

Advanced In Silico Approaches

Beyond NLO properties, advanced computational methods can predict the biological interactions and metabolic fate of this compound.

Ligand-based pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.govnih.gov This approach is particularly valuable when the 3D structure of the biological target is unknown. selleckchem.com A pharmacophore model is generated from a set of active molecules, distilling their common features into a 3D query for virtual screening of compound libraries to find new, structurally diverse molecules with similar activity. mdpi.com

For this compound, a pharmacophore model can be hypothesized by identifying its key chemical features. These features include a hydrogen bond donor (from the phenolic hydroxyl group), a hydrogen bond acceptor (the ether oxygen and the hydroxyl oxygen), a hydrophobic region (the prenyl chain), and an aromatic ring. nih.gov These features are crucial for molecular recognition and interaction with biological targets. Software like LigandScout or PHASE can be used to formally define these features and their spatial relationships. nih.govresearchgate.netthieme-connect.de

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureDescriptionPotential Role in Molecular Interaction
Hydrogen Bond Donor (HBD)The hydroxyl (-OH) group on the phenol ring.Forms hydrogen bonds with acceptor groups (e.g., carboxylates, amides) in a receptor binding site.
Hydrogen Bond Acceptor (HBA)The oxygen atom of the hydroxyl group and the ether oxygen.Accepts hydrogen bonds from donor groups (e.g., amines, amides) in a receptor.
Aromatic Ring (AR)The phenyl ring.Participates in π-π stacking or hydrophobic interactions.
Hydrophobic Group (H)The 3-methylbut-2-enyl (prenyl) group.Engages in van der Waals or hydrophobic interactions within a nonpolar pocket of a receptor.

The metabolic fate of phenolic compounds is heavily influenced by the gut microbiota, which can transform them into various metabolites before absorption. nih.gov Predicting these transformations is essential for understanding the ultimate bioavailability and bioactivity of the parent compound. Computational tools such as RetroPath RL and PROXIMAL2 have been developed to predict the degradation pathways of xenobiotics, including phenols, by leveraging vast databases of known enzymatic reactions and reaction rules. nih.govbiorxiv.org These tools can propose plausible metabolic pathways for novel compounds for which experimental data is unavailable.

For this compound, no specific degradation pathways have been published. However, based on known microbial transformations of similar structures, a plausible pathway can be predicted. The primary metabolic steps would likely involve O-dealkylation of the prenyl ether linkage, a common reaction performed by gut microbial enzymes, to yield catechol and 3-methyl-2-buten-1-ol. The resulting catechol is a central intermediate in phenol degradation and can be further metabolized through ring cleavage. rsc.org The prenyl group would be metabolized separately.

Table 3: Hypothetical Gut Microbiota-Mediated Degradation Pathway for this compound Note: This pathway is a plausible prediction based on known microbial metabolic reactions and has not been experimentally verified.

StepReaction TypeSubstratePredicted Product(s)Enzyme Class Implicated
1O-Dealkylation / Ether CleavageThis compoundCatechol + 3-Methyl-2-buten-1-olEtherase / Monooxygenase
2Aromatic Ring CleavageCatechol2-Hydroxymuconic semialdehydeCatechol-2,3-dioxygenase (meta-cleavage)
3Further Degradation2-Hydroxymuconic semialdehydeLeads to central metabolism (e.g., pyruvate, acetaldehyde)Hydrolases, Dehydrogenases

Advanced Analytical Methodologies for Characterization and Analysis of 2 3 Methylbut 2 Enyloxy Phenol

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-(3-methylbut-2-enyloxy)phenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR, in one-dimensional (1D) and two-dimensional (2D) experiments, provide a complete picture of the molecule's connectivity and chemical environment.

¹H-NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the downfield region. The protons of the 3-methylbut-2-enyloxy group give rise to distinct signals, including those for the vinyl proton, the methylene (B1212753) protons adjacent to the oxygen atom, and the two methyl groups, which may be non-equivalent.

¹³C-NMR: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show distinct peaks for the aromatic carbons, with the carbon attached to the hydroxyl group and the ether linkage appearing at characteristic chemical shifts. The carbons of the prenyl group, including the two methyl carbons, the methylene carbon, the vinyl carbon, and the quaternary carbon, will also have specific resonances.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data for this compound

Atom ¹H-NMR Chemical Shift (ppm) ¹³C-NMR Chemical Shift (ppm)
Aromatic Protons6.8 - 7.2 (m)114 - 150
O-CH₂~4.5 (d)~65
=CH~5.5 (t)~120
=C(CH₃)₂-~138
CH₃ (vinyl)~1.7 (s)~18
CH₃ (vinyl)~1.8 (s)~26
OHVariable-

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis. The data presented is a generalized prediction.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group on the phenol (B47542) ring.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds in the aromatic ring.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methylene groups in the prenyl side chain.

C=C Stretch (Aromatic): Peaks in the range of 1450-1600 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene (B151609) ring.

C=C Stretch (Alkene): An absorption band around 1650-1680 cm⁻¹ can be attributed to the C=C double bond in the 3-methylbut-2-enyl group.

C-O Stretch (Ether): A strong absorption band in the region of 1200-1260 cm⁻¹ is characteristic of the aryl-alkyl ether linkage.

C-O Stretch (Phenol): An absorption band around 1150-1250 cm⁻¹ corresponds to the C-O stretching of the phenolic hydroxyl group.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Aromatic RingC-H Stretch> 3000
Aliphatic GroupsC-H Stretch< 3000
Aromatic RingC=C Stretch1450-1600
AlkeneC=C Stretch1650-1680
Aryl-Alkyl EtherC-O Stretch1200-1260
PhenolC-O Stretch1150-1250

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is primarily influenced by the phenolic chromophore. The benzene ring and its substituents give rise to characteristic absorption bands in the UV region. Typically, phenols exhibit two main absorption bands: a primary band (E2-band) around 210-235 nm and a secondary band (B-band) around 270-285 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the aromatic ring. The presence of the 3-methylbut-2-enyloxy group may cause a slight shift in the absorption maxima compared to unsubstituted phenol.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, a series of fragment ions are observed, which can be interpreted to deduce the structure. Common fragmentation pathways for this compound may include cleavage of the ether bond, loss of the prenyl side chain, and rearrangements.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique combines the separation power of liquid chromatography with the high mass accuracy of a high-resolution mass spectrometer (such as Orbitrap or TOF). LC-HRMS allows for the precise determination of the molecular formula of this compound by measuring the mass-to-charge ratio (m/z) with very high precision. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. ub.edu

Table 3: Mass Spectrometry Data for this compound

Technique Information Obtained Expected m/z Values
EIMSMolecular Weight, Fragmentation PatternMolecular Ion (M⁺), Fragment Ions
LC-HRMSPrecise Molecular FormulaHigh-resolution m/z of the molecular ion

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of phenolic compounds. nih.gov For the separation and quantification of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, which is often a mixture of water (or buffer) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.

The HPLC system is usually equipped with a suitable detector for the detection of the analyte as it elutes from the column. Common detectors for phenolic compounds include:

Diode Array Detector (DAD) or UV-Vis Detector: This is the most common detector for phenolic compounds, as they exhibit strong UV absorbance. mdpi.com The detector can be set at the wavelength of maximum absorbance (λmax) of this compound to achieve high sensitivity.

Fluorescence Detector: For enhanced sensitivity and selectivity, a fluorescence detector can be used if the compound is naturally fluorescent or can be derivatized with a fluorescent tag.

Mass Spectrometric Detector (MSD): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and allows for positive identification based on both retention time and mass-to-charge ratio. researchgate.net

The development of an HPLC method for this compound involves optimizing several parameters, including the choice of column, mobile phase composition (including pH and organic modifier gradient), flow rate, and detector settings, to achieve good resolution, peak shape, and sensitivity. nih.gov

Gas Chromatography (GC) (GC/FID, GC/ECD)

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Gas Chromatography-Flame Ionization Detection (GC/FID): The Flame Ionization Detector (FID) is a widely used, robust detector for organic compounds. As the column effluent is burned in a hydrogen-air flame, organic molecules produce ions that are measured as a current. While FID provides excellent sensitivity for hydrocarbons, its response to phenols can be less pronounced compared to other functional groups. For the analysis of this compound, GC/FID can be employed for quantification, particularly when the compound is present at moderate to high concentrations and the sample matrix is relatively clean. However, its lack of specificity means that chromatographic separation must be highly efficient to resolve it from isomeric compounds or other matrix components. To improve peak shape and reduce tailing, which is common for phenolic compounds, derivatization is often performed prior to GC analysis. gnest.org

Gas Chromatography-Electron Capture Detection (GC/ECD): The Electron Capture Detector (ECD) is highly sensitive to electronegative compounds, such as those containing halogens, nitro groups, or conjugated carbonyls. ujecology.com While this compound itself does not possess strongly electronegative functional groups, it can be derivatized to incorporate them. This approach dramatically enhances detection sensitivity. For instance, derivatization with pentafluorobenzyl bromide (PFBBr) converts the phenolic hydroxyl group into a PFB ether, making the compound highly responsive to the ECD. This strategy allows for trace-level detection of the compound in complex environmental or biological samples. researchgate.net

Detector Principle Selectivity for this compound Sensitivity Notes
FID Measures ions produced during combustion of organic compounds in a H2 flame.Low (General for organics).Good (ng range).Robust and reliable; may require derivatization for improved peak shape. gnest.orgujecology.com
ECD Measures the capture of electrons by electronegative compounds.Low (for native form); High (for halogenated derivatives).Very High (pg-fg range for derivatives).Requires derivatization to introduce electronegative groups for high sensitivity. ujecology.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique that combines the superior separation capabilities of GC with the unparalleled identification power of MS. zeptometrix.comed.gov It is a standard method for the analysis of complex mixtures containing phenolic compounds. nih.govnih.gov

For the analysis of this compound, the sample is first injected into the GC, where the compound is separated from other components on a capillary column (e.g., a DB-5 or similar non-polar column). The retention time is a characteristic property used for preliminary identification. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the ether bond and rearrangements of the prenyl group. By comparing the obtained mass spectrum with spectral libraries (like NIST or Wiley) or by interpreting the fragmentation pattern, an unambiguous identification can be made. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis by monitoring only specific, characteristic ions. ed.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers numerous advantages for the analysis of phenolic compounds, including rapid analysis, high sample throughput, and the ability to perform multiple detections on a single plate. iipseries.orgresearchgate.net

In the HPTLC analysis of this compound, the sample would be applied as a narrow band onto a high-performance silica (B1680970) gel plate. scienceopen.com The plate is then developed in a chamber with a suitable mobile phase, which would likely consist of a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) to achieve optimal separation. researchgate.net After development, the compound's position is determined by its retardation factor (Rf value). Detection is typically carried out under UV light (at 254 nm or 366 nm), where phenolic compounds often show quenching or fluorescence. researchgate.net For enhanced visualization and selectivity, post-chromatographic derivatization with specific spray reagents (e.g., Fast Blue B salt for phenols) can be employed. mdpi.com Densitometric scanning allows for the quantification of the compound by measuring the absorbance or fluorescence of the spot. iipseries.org

Parameter Description Typical Application for this compound
Stationary Phase HPTLC silica gel 60 F254 plates.Standard choice for separating moderately polar compounds. scienceopen.comresearchgate.net
Mobile Phase Mixture of non-polar and polar solvents.e.g., n-hexane:ethyl acetate (B1210297):formic acid. The exact ratio is optimized for best separation. researchgate.net
Detection UV light (254/366 nm), Densitometric scanning.UV detection is standard. Derivatization can increase sensitivity and specificity. mdpi.com
Quantification Densitometry.Comparison of the peak area of the sample spot with that of a standard. iipseries.org

Structural Elucidation via X-ray Diffraction

Single Crystal X-ray Diffraction Analysis

To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of thousands of reflections, is collected. nih.gov

The positions and intensities of these reflections are used to determine the unit cell dimensions and the space group of the crystal. Subsequently, the data is used to solve the crystal structure, which involves determining the positions of all atoms within the unit cell. The final refined structure provides a precise model of the molecule, confirming its connectivity and stereochemistry. While SC-XRD is a definitive technique, its application is contingent on the ability to grow suitable single crystals, which can be a significant challenge for many organic compounds. nih.govresearchgate.net

Derivatization Techniques for Enhanced Analytical Detection

Phenolic Derivatization for GC Analysis (e.g., with PFBBr, diazomethane)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for Gas Chromatography. mdpi.com For phenolic compounds like this compound, the primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response by masking the polar hydroxyl group. gnest.orgnih.gov

Pentafluorobenzylation (with PFBBr): Reacting the phenol with pentafluorobenzyl bromide (PFBBr) in the presence of a base converts the hydroxyl group into a pentafluorobenzyl (PFB) ether. researchgate.net This derivative is significantly more volatile and less polar, leading to improved peak shape and resolution in GC. Crucially, the introduction of five fluorine atoms makes the derivative extremely sensitive to Electron Capture Detection (ECD) and Negative-Ion Chemical Ionization Mass Spectrometry (NICI-MS), allowing for ultra-trace quantification. researchgate.net The derivatization conditions, such as reaction time and temperature, must be optimized to ensure complete reaction. researchgate.net

Methylation (with Diazomethane): Diazomethane (B1218177) is a classic reagent for converting acidic protons, such as those in phenols, into methyl ethers. While effective, the use of diazomethane is often limited due to its high toxicity and explosive nature, requiring specialized handling procedures. The resulting methyl ether of this compound would be more volatile and less polar than the parent compound.

Silylation: Another common technique involves reacting the phenol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. mdpi.comnih.gov This is a widely used, robust method that effectively improves the gas chromatographic properties of phenolic compounds. nih.gov

Reagent Derivative Formed Primary Advantage for GC Analysis Reference
Pentafluorobenzyl Bromide (PFBBr) Pentafluorobenzyl (PFB) etherGreatly enhances sensitivity for ECD and NICI-MS detection. researchgate.net
Diazomethane Methyl etherIncreases volatility and reduces polarity. nih.gov
BSTFA (or other silylating agents) Trimethylsilyl (TMS) etherRobust, common method to increase volatility and improve peak shape. nih.govmdpi.comnih.gov

Formation of Phenyl Acetates for GC/MS Analysis

Acylation, specifically the formation of a phenyl acetate derivative, is a common strategy to enhance the GC-MS analysis of phenolic compounds. This method involves the reaction of the phenolic hydroxyl group of this compound with an acylating agent, typically acetic anhydride (B1165640), to form the corresponding acetate ester. This derivatization effectively masks the polar hydroxyl group, thereby increasing the volatility and thermal stability of the analyte. youtube.com

The reaction is generally carried out in an aqueous medium under basic conditions, often using a catalyst like potassium carbonate or picoline to facilitate the process. researchgate.netgnest.org A study on the determination of phenol in fish tissues utilized a method where phenol was derivatized to phenyl acetate by adding acetic anhydride and 5% potassium carbonate. researchgate.net The mixture was vortexed and allowed to react at room temperature. researchgate.net This approach can be directly adapted for this compound. The resulting 2-(3-methylbut-2-enyloxy)phenyl acetate is less polar and more amenable to GC separation, leading to improved peak symmetry and detection sensitivity.

Table 1: Typical Reaction Conditions for Phenyl Acetate Derivatization

ParameterConditionSource
Derivatization ReagentAcetic Anhydride researchgate.netgnest.org
Catalyst5% Potassium Carbonate (K₂CO₃) or Picoline researchgate.netgnest.org
Reaction Time~10 minutes researchgate.net
Reaction TemperatureRoom Temperature researchgate.net
Extraction Solventn-butyl acetate researchgate.net

This derivatization technique is advantageous due to its simplicity, rapid reaction time, and the use of readily available and relatively inexpensive reagents. The resulting acetate derivative often produces characteristic mass spectra that can be used for confident identification and quantification.

Silylation Derivatization

Silylation is one of the most widely used derivatization procedures in gas chromatography for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. youtube.com The process involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.com This substitution significantly reduces the polarity and hydrogen-bonding capacity of the molecule, leading to increased volatility and thermal stability. mdpi.comphenomenex.com

A variety of silylating reagents are available, each with different reactivity. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N-trimethylsilylimidazole (TMSI), and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). phenomenex.comnih.gov The choice of reagent often depends on the specific analyte and the sample matrix. For instance, MSTFA is reported to be the most volatile of the common silylating reagents, which can be advantageous in preventing interference from reagent byproducts. youtube.com BSTFA and MSTFA have demonstrated promising results for the analysis of phenols. nih.gov The derivatization is typically performed by heating the dried sample extract with the silylating reagent, often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent such as pyridine. phenomenex.comnih.gov

The silylation reaction mechanism is a nucleophilic SN2 type substitution, where the hydroxyl group attacks the silicon atom of the silylating agent. youtube.comresearchgate.net It is crucial that silylation reactions are conducted under anhydrous conditions, as the reagents readily react with water, which can reduce derivatization efficiency. restek.comnih.gov

Table 2: Comparison of Common Silylating Reagents for Phenolic Compounds

ReagentAbbreviationDerivative FormedKey CharacteristicsSource(s)
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Strong silylating agent, suitable for phenols. nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Produces highly volatile byproducts, good for trace analysis. nih.govyoutube.com
N-trimethylsilylimidazoleTMSITrimethylsilyl (TMS)Specifically targets hydroxyl groups and carboxylic acids. phenomenex.com
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Forms stable TBDMS derivatives with characteristic mass spectra (strong [M-57]⁺ ion). researchgate.net

Silylated derivatives of this compound would exhibit excellent chromatographic properties on standard non-polar GC columns, allowing for sensitive and reliable quantification.

Alkylation Derivatization (e.g., using DMF-Dialkylacetal, TMAH, TBH, BF₃/Methanol)

Alkylation is another effective derivatization technique that involves replacing the acidic proton of the phenolic hydroxyl group with an alkyl group, thereby forming an ether. nih.gov This modification reduces polarity and enhances volatility for GC-MS analysis. Several alkylation reagents and methods are applicable for this compound.

N,N-Dimethylformamide-dialkylacetals (DMF-Dialkylacetals): These reagents, such as N,N-Dimethylformamide dimethylacetal, are used to esterify carboxylic acids but also react quickly with phenols to form the corresponding methyl ethers. researchgate.net A significant advantage of this method is that the reaction mixture can often be injected directly into the gas chromatograph without needing to isolate the derivative, as the byproducts are generally non-interfering. researchgate.net However, these reagents are sensitive to moisture. researchgate.net

Tetramethylammonium Hydroxide (TMAH): TMAH is a strong base used as a methylating reagent in a technique called thermochemolysis or thermally assisted hydrolysis and methylation (THM). msconsult.dknasa.gov In this method, the analyte is mixed with a TMAH solution (e.g., in methanol) and injected into a hot GC inlet or a pyrolyzer. msconsult.dk The heat facilitates the methylation of acidic protons, converting this compound into its more volatile methyl ether derivative, 1-methoxy-2-(3-methylbut-2-enyloxy)benzene. This technique is particularly useful for complex matrices as TMAH can also break down larger molecules, releasing bound analytes. msconsult.dknasa.gov

Tetrabutylammonium Hydroxide (TBAH): TBAH is a strong organic base often employed as a phase-transfer catalyst. wikipedia.org In the context of derivatization, it can facilitate the alkylation of phenols by creating a phenoxide ion in an organic solvent, which can then react with an alkylating agent like an alkyl halide. While commonly cited for catalyzing acylation, its role as a strong base makes it suitable for promoting alkylation reactions under phase-transfer conditions. wikipedia.orglongdom.org It is soluble in many organic solvents, which is an advantage over inorganic bases. wikipedia.org

Boron Trifluoride/Methanol (BF₃/Methanol): This reagent is a well-established catalyst for esterification, particularly for creating fatty acid methyl esters (FAMEs). restek.comnih.gov The principle can be extended to the methylation of phenols. The reaction involves heating the analyte with a BF₃/Methanol solution, typically at around 60-70°C. restek.commdpi.com The strong Lewis acid, BF₃, catalyzes the methylation of the hydroxyl group by methanol. This method is effective for converting this compound to its methyl ether, improving its chromatographic behavior. restek.com

Table 3: Overview of Alkylation Derivatization Methods for Phenols

Reagent/MethodAbbreviation/FormulaTypical ConditionsDerivative Formed (for Phenol)Key FeaturesSource(s)
N,N-Dimethylformamide dimethylacetalDMF-DMADissolution at room temp. or gentle heatingMethyl Ether (Anisole)Rapid reaction; direct injection of mixture possible; moisture-sensitive. researchgate.net
Tetramethylammonium HydroxideTMAH / (CH₃)₄NOHPyrolysis or hot injection (250-600°C)Methyl Ether (Anisole)On-line methylation; good for complex matrices. msconsult.dknih.govnasa.gov
Tetrabutylammonium HydroxideTBAH / (C₄H₉)₄NOHUsed as a phase-transfer catalyst with an alkylating agentCorresponding Alkyl EtherStrong base; soluble in organic solvents. wikipedia.orglongdom.org
Boron Trifluoride/MethanolBF₃/MethanolHeating at ~60-70°C for ~30-60 minMethyl Ether (Anisole)Effective for methylation; established method for esterification. restek.comnih.govmdpi.com

Each of these alkylation methods offers a viable pathway for the derivatization of this compound, with the choice depending on the specific analytical requirements, available equipment, and the nature of the sample matrix.

Q & A

Basic: What synthetic methods are used to produce 2-(3-Methylbut-2-enyloxy)phenol, and how is purity validated?

Answer: The primary route involves O-prenylation of o-hydroxyacetophenone using prenyl bromide under basic conditions. Initial methods using NaH/DMSO yielded ~25%, while optimized protocols with K2CO3 in acetone at reflux improved efficiency . Purity is verified via:

  • TLC (Rf ~0.5 in hexane:EtOAc 4:1) for reaction progress.
  • HPLC-UV (λ = 254 nm) for quantitative purity (>95%).
  • Elemental analysis (C, H, O within ±0.4% of theoretical values).

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer: Key spectral markers include:

  • IR : C=O stretch at ~1681 cm⁻¹; phenolic O-H at ~3200 cm⁻¹ .
  • ¹H NMR : Prenyl methyl groups as singlets (δ 1.75–1.85 ppm); vinylic protons (δ 5.25–5.45 ppm).
  • ¹³C NMR : Carbonyl at δ ~190 ppm; prenyl carbons (δ 18–25 ppm for CH3, 115–125 ppm for C=C).
  • HRMS : [M+H]⁺ within 3 ppm of theoretical mass.

Advanced: How to design preclinical studies for evaluating antinociceptive/anti-inflammatory effects?

Answer: Use these models:

  • In vivo :
    • Acetic acid-induced writhing (0.6% solution, 10 mL/kg i.p.) for visceral pain.
    • Formalin test (2.5% solution, 20 µL intraplantar) measuring licking duration (0–5 min, 15–30 min phases).
    • Carrageenan-induced paw edema (1% suspension, 50 µL) with plethysmometry over 4 hours.
  • In vitro :
    • RAW 264.7 macrophages stimulated with LPS to measure NO production (Griess assay).
    • Include positive controls (e.g., indomethacin) and dose-response analysis (ED50 determination) .

Advanced: How can synthetic yields be optimized for O-prenylated derivatives?

Answer: Strategies include:

  • Reaction conditions : Microwave-assisted synthesis (100W, 80°C, 30 min) to accelerate kinetics.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Purification : Silica gel chromatography (hexane:EtOAc 4:1) followed by recrystallization (ethanol/water 3:1).
  • DoE : 3² factorial designs to evaluate base strength (NaH vs. K2CO3) and solvent polarity interactions .

Advanced: How does DFT modeling aid in understanding reactivity and electronic structure?

Answer: B3LYP/6-311+G(d,p) calculations:

  • Geometry optimization : Predict bond lengths (C-O ~1.36–1.38 Å) and dihedral angles.
  • Frontier orbitals : HOMO-LUMO gap (~5 eV) identifies reactive sites for electrophilic/nucleophilic attacks.
  • TD-DFT : Simulates UV-Vis spectra (λmax 270–290 nm) for comparison with experimental data.
  • Mulliken charges : Highlights electron-rich regions (e.g., phenolic oxygen) for functionalization .

Advanced: How to resolve discrepancies in reported synthetic yields?

Answer: Systematically assess:

  • Variables : Base (NaH vs. K2CO3), solvent (DMSO vs. acetone), prenyl bromide stoichiometry (1.2–2.0 eq).
  • Validation : Compare purification methods (column chromatography vs. distillation).
  • Characterization : Batch consistency via ¹H NMR integration and elemental analysis.
  • Reproducibility : Document reaction parameters (temperature, stirring rate) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.